molecular formula C6H10N2O3 B12803967 N-(3-methoxy-4,5-dihydro-1,2-oxazol-4-yl)acetamide CAS No. 14617-43-7

N-(3-methoxy-4,5-dihydro-1,2-oxazol-4-yl)acetamide

Katalognummer: B12803967
CAS-Nummer: 14617-43-7
Molekulargewicht: 158.16 g/mol
InChI-Schlüssel: YQAPHGVKSCDSRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 231947 is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. This compound is often studied for its interactions with biological systems and its potential therapeutic uses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NSC 231947 involves multiple steps, typically starting with the preparation of intermediate compounds. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Detailed synthetic routes are often proprietary and may require access to specialized chemical databases or publications.

Industrial Production Methods

Industrial production of NSC 231947 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity. Industrial methods may also involve continuous flow reactors and automated systems to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

NSC 231947 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of NSC 231947 include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

NSC 231947 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of NSC 231947 involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

NSC 231947 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    NSC 125973: Another compound studied for its potential therapeutic properties.

    NSC 123456:

The uniqueness of NSC 231947 lies in its specific chemical structure and the resulting properties that differentiate it from other compounds. These properties may include its reactivity, stability, and specific interactions with biological molecules.

Eigenschaften

CAS-Nummer

14617-43-7

Molekularformel

C6H10N2O3

Molekulargewicht

158.16 g/mol

IUPAC-Name

N-(3-methoxy-4,5-dihydro-1,2-oxazol-4-yl)acetamide

InChI

InChI=1S/C6H10N2O3/c1-4(9)7-5-3-11-8-6(5)10-2/h5H,3H2,1-2H3,(H,7,9)

InChI-Schlüssel

YQAPHGVKSCDSRZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1CON=C1OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.